

# Spectroscopic Analysis of 4,5-Disubstituted 2-Nitrobenzoic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitrobenzoic acid

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-disubstituted 2-nitrobenzoic acids, with a specific focus on providing representative data for compounds of this class. Due to the limited availability of published spectroscopic data for **4,5-dimethyl-2-nitrobenzoic acid**, this document presents a detailed analysis of the closely related analogue, 4,5-dimethoxy-2-nitrobenzoic acid. The structural similarity between these compounds, differing only by methyl versus methoxy groups at the 4 and 5 positions, allows the data for the methoxy analogue to serve as a valuable and illustrative proxy for understanding the spectroscopic characteristics of the dimethyl derivative.

This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4,5-dimethoxy-2-nitrobenzoic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.42	Singlet	1H	Aromatic C-H
7.26	Singlet	1H	Aromatic C-H
4.03	Singlet	3H	Methoxy (-OCH <sub>3</sub> )
4.02	Singlet	3H	Methoxy (-OCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid

Chemical Shift (ppm)	Assignment
Data not available	No specific peak assignments found in the search results.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4,5-Dimethoxy-2-nitrobenzoic acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	Specific peak data was not found in the search results. Expected absorptions are listed below.	
~3000	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1520 & ~1340	Strong	N-O asymmetric and symmetric stretch (Nitro group)
~1250 & ~1050	Strong	C-O stretch (Ethers)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,5-Dimethoxy-2-nitrobenzoic acid[2]

m/z	Interpretation
227.17	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is then transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

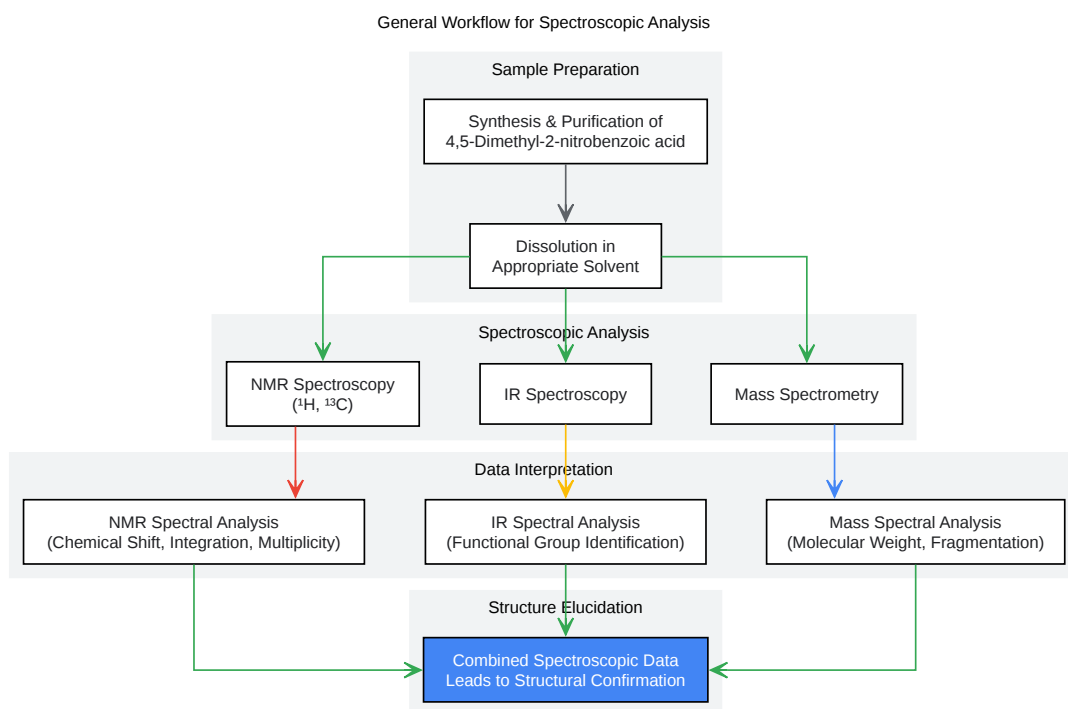
For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

### Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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